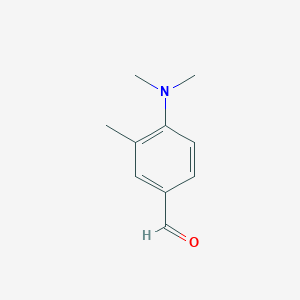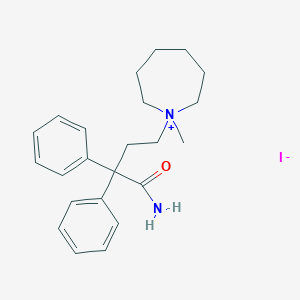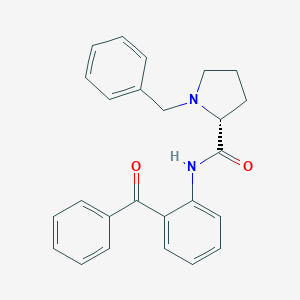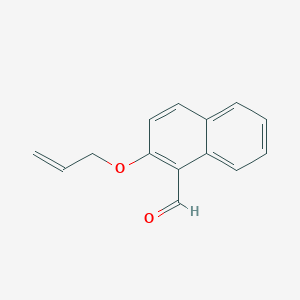
2-(Allyloxy)-1-naphthaldehyde
Vue d'ensemble
Description
2-(Allyloxy)-1-naphthaldehyde (2-AONA) is a chemical compound that has been studied for its potential applications in various scientific research areas. It is an aldehyde derivative of 1-naphthol and is used in various organic syntheses. 2-AONA is a colorless solid with a melting point of 74-76 °C. It is insoluble in water and soluble in organic solvents such as ethanol, acetone, and ethyl acetate. This compound has been used as a starting material in the synthesis of other compounds, including polymersization catalysts, pharmaceuticals, and heterocyclic compounds.
Applications De Recherche Scientifique
Fluorescence and Chemosensing
2-Hydroxy-1-naphthaldehyde, a close derivative of 2-(Allyloxy)-1-naphthaldehyde, is extensively used as a functionalized fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are effective in detecting various cations (like Al^3+, Zn^2+, Fe^3+, Hg^2+, Cu^2+, etc.) and anions (such as AcO, F, CN, PPi, I, NO2), as well as toxic species (N2H4, H2S) and reactive substrates (OCl) (Das & Goswami, 2017). Additionally, 2-hydroxy-1-naphthaldehyde-based sensors can selectively detect Al^3+ ions (Liu, Chen, & Wu, 2012), (David, Prabakaran, & Nandhakumar, 2021).
Material Synthesis and Catalysis
2-Hydroxy-1-naphthaldehyde derivatives are vital in synthesizing Schiff base molecules, which are crucial for forming complexes with metal ions. These complexes find applications in catalysis, material synthesis, photochemistry, and biological systems. For instance, Bis(2-hydroxy-1-naphthalenehydrato) Metal Complexes serve as sources for the synthesis of metal oxide nanoparticles like ZnO and CdO, used in diverse fields like catalysis, gas sensors, solar cells, and electronics (Xaba, Moloto, & Moloto, 2016).
Biological and Environmental Applications
The derivatives of 2-hydroxy-1-naphthaldehyde, similar to 2-(Allyloxy)-1-naphthaldehyde, are employed in developing fluorescent chemosensors for biological assays and environmental monitoring. These chemosensors are capable of detecting various biological and environmental analytes, including metal ions and toxic species (Das & Goswami, 2017).
Analytical Chemistry
2-Hydroxy-1-naphthaldehyde has been explored as a derivatizing agent for amino acids, enabling their detection and analysis. This approach is used in the fluorescence detection of amino acids like histidine, methionine, and tryptophan, facilitating their assay in pharmaceutical formulations (El-Brashy & Al-Ghannam, 1997).
Propriétés
IUPAC Name |
2-prop-2-enoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h2-8,10H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQBRUUHCKGAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377602 | |
| Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyloxy)-1-naphthaldehyde | |
CAS RN |
19530-43-9 | |
| Record name | 2-[(Prop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



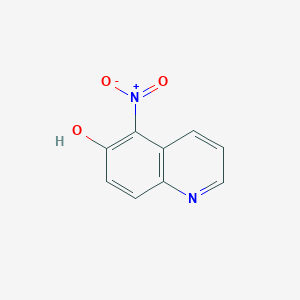
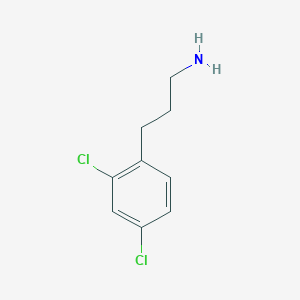
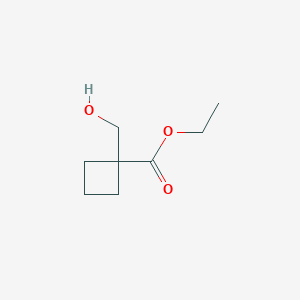
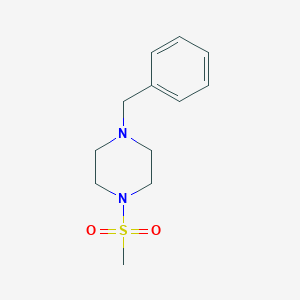
![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
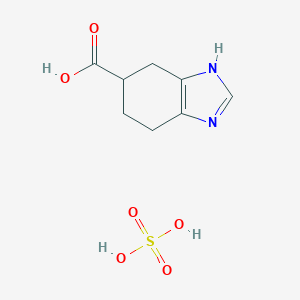

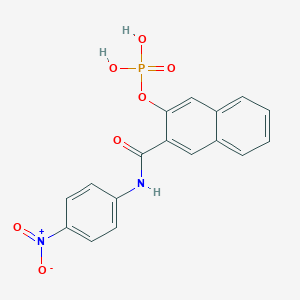
![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
